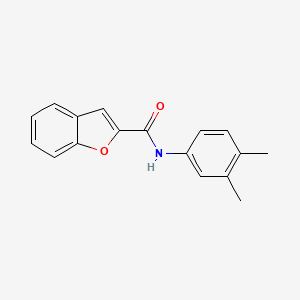

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group and a 3,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3,4-dimethylaniline with 1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or phenyl ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds in the benzofuran class exhibit promising anticancer properties. For instance, studies have shown that certain benzofuran derivatives can inhibit the activity of myeloid cell leukemia-1 (Mcl-1), a protein often overexpressed in various cancers. This inhibition can lead to increased apoptosis in cancer cells .

- Antimicrobial Properties : Benzofuran derivatives have also demonstrated antimicrobial activity. A study highlighted that various benzofuran-based compounds exhibited significant inhibition against bacterial strains, suggesting their potential use as antimicrobial agents .

Neurodegenerative Disease Research

Recent studies have explored the role of benzofuran derivatives in modulating amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. This compound has been noted for its ability to influence Aβ42 fibrillogenesis, potentially offering a new avenue for therapeutic intervention in neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its urease inhibitory potential. In vitro studies demonstrated that certain benzofuran derivatives can effectively inhibit urease activity, which is relevant in treating conditions like kidney stones and gastric ulcers . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring enhance this inhibitory effect.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide

- N-(3,5-dimethylphenyl)-1-benzofuran-2-carboxamide

- N-(3,4-dimethylphenyl)-2-benzofuran-1-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the position of the carboxamide group on the benzofuran ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

This compound belongs to the benzofuran family, which is known for various pharmacological properties. The compound's structure includes a benzofuran core with a dimethylphenyl substitution that potentially enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in several biological pathways. For instance, it may inhibit key proteins associated with cancer cell proliferation and survival, such as myeloid cell leukemia 1 (Mcl-1) .

Target Interactions

- Mcl-1 Inhibition : The compound has shown potential as an Mcl-1 inhibitor, which is crucial for the survival of cancer cells. Binding studies indicate that it interacts with the hydrophobic pocket of Mcl-1, leading to enhanced apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various pathogens, although specific mechanisms are still being elucidated .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties

Research indicates that this compound displays significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).

- IC50 Values : The compound exhibited IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity .

2. Antimicrobial Effects

Studies suggest that this compound may possess antimicrobial properties:

- Pathogens Targeted : Initial findings indicate effectiveness against bacterial strains; however, detailed studies are required to confirm these effects and elucidate mechanisms .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation. Notably:

- Bioavailability : Preliminary data suggest moderate oral bioavailability, which may limit its therapeutic application unless optimized .

- Toxicity Studies : Early toxicity assessments in animal models have shown no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-8-14(9-12(11)2)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKNLCRBHFJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.